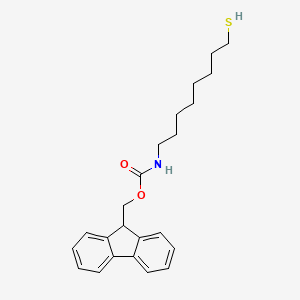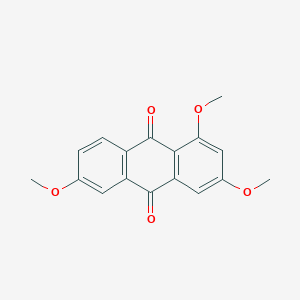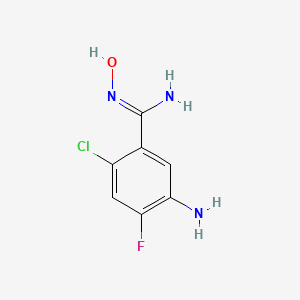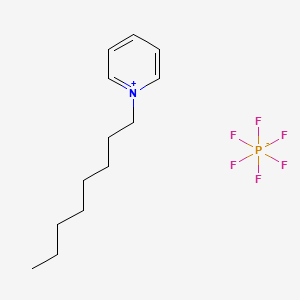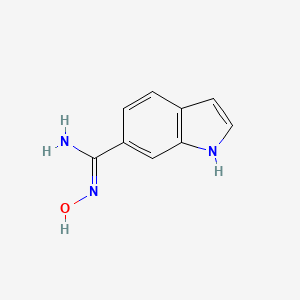![molecular formula C17H14N8O6 B13130236 N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-93-3](/img/structure/B13130236.png)
N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-nitroaniline to form 4,6-bis((4-nitrophenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl groups may participate in electron transfer reactions, while the triazine ring can form hydrogen bonds with target molecules, stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
Pyrimidinylsulfamoyl azolyl acetamides: These compounds share structural similarities with 2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid and exhibit similar biological activities.
4,6-Diarylpyrimidin-2-amine derivatives: These compounds also contain a triazine ring and are known for their anticancer properties.
Uniqueness
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and amino groups allows for diverse chemical modifications and interactions with biological targets .
Properties
CAS No. |
62751-93-3 |
|---|---|
Molecular Formula |
C17H14N8O6 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[[4,6-bis(4-nitroanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14N8O6/c26-14(27)9-18-15-21-16(19-10-1-5-12(6-2-10)24(28)29)23-17(22-15)20-11-3-7-13(8-4-11)25(30)31/h1-8H,9H2,(H,26,27)(H3,18,19,20,21,22,23) |
InChI Key |
VJIQKERBIAVTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


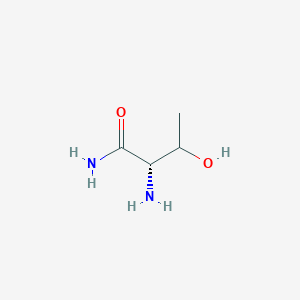

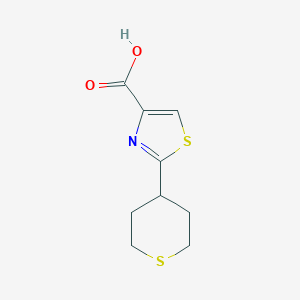
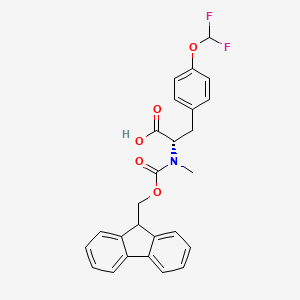
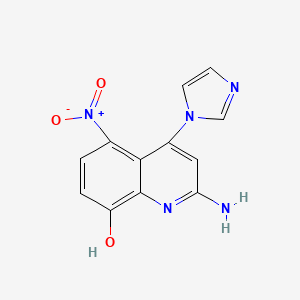


![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
